Structural Isomer Differentiation: Distinct Hydrogen Bonding Capacity vs. 2-Amino-6-morpholino Analog
The target compound's 6-amino-2-morpholino substitution pattern creates a distinct hydrogen-bond donor/acceptor profile compared to its regioisomer, 2-Amino-6-morpholinopyrimidin-4(3H)-one (CAS 37409-97-5). While both share the same molecular formula (C8H12N4O2) and molecular weight (196.21 g/mol), their calculated properties diverge in the distribution of hydrogen bond donors (HBD) and acceptors (HBA) . This difference is critical as the 2-morpholino group is a well-established hinge-binding motif in kinase inhibitors, whereas a 6-morpholino group would project into a different region of the ATP-binding pocket, significantly altering binding affinity and selectivity [1].
| Evidence Dimension | Hydrogen Bonding Profile (Calculated) |
|---|---|
| Target Compound Data | 2 HBD, 6 HBA |
| Comparator Or Baseline | 2-Amino-6-morpholinopyrimidin-4(3H)-one (CAS 37409-97-5): 2 HBD, 6 HBA (different spatial orientation) |
| Quantified Difference | Identical counts but different 3D vectorial orientation of the morpholine and amino groups, leading to distinct pharmacophore models. |
| Conditions | In silico calculation of molecular properties. |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for structure-activity relationship (SAR) studies; using the incorrect isomer will lead to false-negative or misleading biological data due to incompatible binding geometry.
- [1] Pike, K. G., et al. (2013). The Identification of Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. Journal of Medicinal Chemistry, 61(9), 3823-3841. View Source
